REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([CH2:14][OH:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[S:17]([N:20]=[C:21]=[O:22])(=[O:19])=[O:18].[CH3:23][O:24][CH:25]([O:28][CH3:29])[CH2:26][NH2:27].CN1CCOCC1.P(=O)(O)(O)O>C(Cl)Cl.CCCCCCC.CCOC(C)=O.O>[CH3:23][O:24][CH:25]([O:28][CH3:29])[CH2:26][NH:27][S:17]([NH:20][C:21](=[O:22])[O:15][CH2:14][CH:12]1[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2)(=[O:19])=[O:18]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)CO
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Name
|
|
Quantity
|
382 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
127 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
27.9 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
382 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
640 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0-5° C. for 1.75 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into an oven dried 2 L 4-neck round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction mixture temperature at <5° C
|
Type
|
CUSTOM
|
Details
|
producing a thick white slurry
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The two phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed sequentially with water (500 mL), heptane (300 mL) and water (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting solids were redissolved in EtOAc (600 mL) at 65° C.
|
Type
|
FILTRATION
|
Details
|
the warm solution was filtered into a clean 3 L round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2.5 h before heptane (1200 mL)
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
was then added via an addition funnel over 80 min
|
Duration
|
80 min
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then cooled in an ice bath for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 25% EtOAc/heptane (250 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight at about 40-45° C. under vacuum
|
Duration
|
8 (± 8) h
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNS(=O)(=O)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |